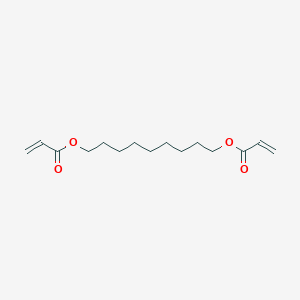![molecular formula C16H23N5S B034882 1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 102203-13-4](/img/structure/B34882.png)
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BzSEPG and has been synthesized using various methods.
Wirkmechanismus
BzSEPG exerts its therapeutic effects by inhibiting the ACE enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, BzSEPG reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. BzSEPG also improves insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. This results in increased glucose uptake and utilization by cells. BzSEPG induces apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
BzSEPG has been shown to reduce blood pressure, improve insulin sensitivity, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BzSEPG has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
BzSEPG has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. BzSEPG has been shown to have a high degree of selectivity for ACE inhibition, making it a promising candidate for the treatment of hypertension. However, BzSEPG has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BzSEPG also has a relatively short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on BzSEPG. One potential area of research is the development of more potent analogs of BzSEPG with increased selectivity and efficacy for ACE inhibition. Another area of research is the investigation of BzSEPG as a potential treatment for other diseases such as Alzheimer's disease and stroke. Further studies are also needed to determine the optimal dosage and administration route for BzSEPG to maximize its therapeutic potential.
Synthesemethoden
The synthesis of BzSEPG involves the reaction of 1-(2-benzylsulfanyl)ethylamine with 3-(1H-imidazol-5-yl)propylisocyanide. The reaction is carried out in the presence of a catalyst such as copper iodide. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BzSEPG has been studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. It has been found to have a significant effect on the regulation of blood pressure by inhibiting the angiotensin-converting enzyme (ACE). BzSEPG has also been shown to have antidiabetic properties by improving insulin sensitivity and glucose uptake. In addition, BzSEPG has been studied for its anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
102203-13-4 |
|---|---|
Produktname |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
Molekularformel |
C16H23N5S |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C16H23N5S/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
InChI-Schlüssel |
NFASTCPOZFGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
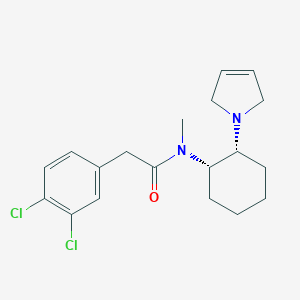
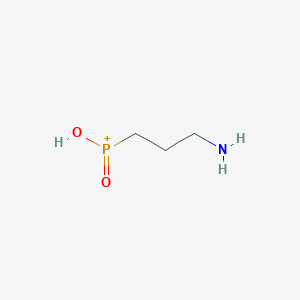
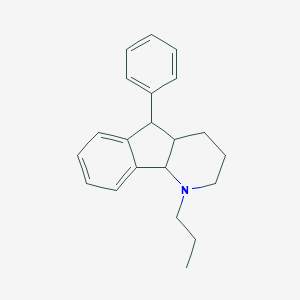
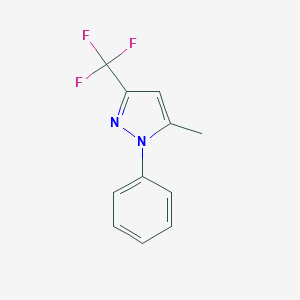
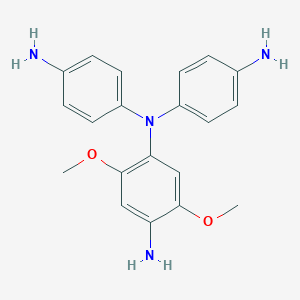
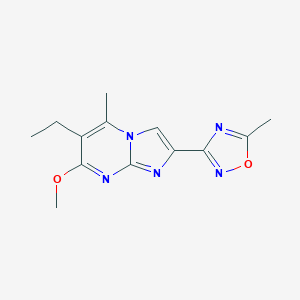
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
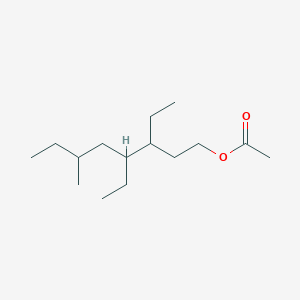
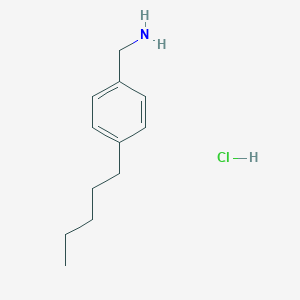
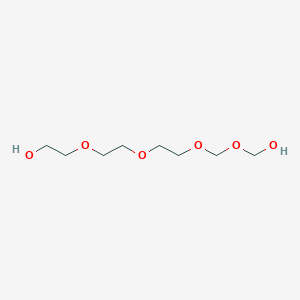
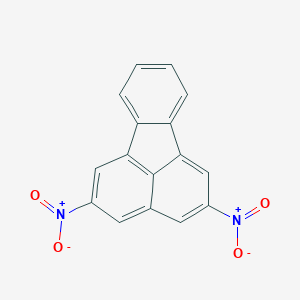
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
